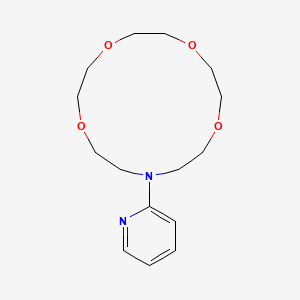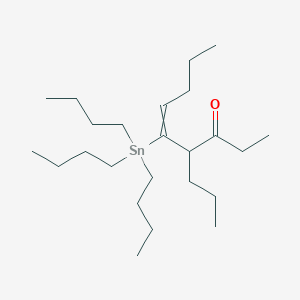
4-Propyl-5-(tributylstannyl)non-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-5-(tributylstannyl)non-5-en-3-one is an organotin compound with the molecular formula C24H48OSn It is a derivative of nonenone, where a tributylstannyl group is attached to the fifth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-5-(tributylstannyl)non-5-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable nonenone precursor.
Stannylation Reaction: The nonenone undergoes a stannylation reaction where a tributylstannyl group is introduced at the fifth carbon atom. This is usually achieved using a stannylating agent such as tributyltin hydride in the presence of a catalyst.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere (e.g., nitrogen or argon) and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-5-(tributylstannyl)non-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced organotin compounds.
Substitution: New compounds with different functional groups replacing the tributylstannyl group.
Applications De Recherche Scientifique
4-Propyl-5-(tributylstannyl)non-5-en-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing stannyl groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Propyl-5-(tributylstannyl)non-5-en-3-one involves its interaction with molecular targets through its stannyl group. The stannyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Propyl-5-(trimethylstannyl)non-5-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
4-Propyl-5-(triethylstannyl)non-5-en-3-one: Contains a triethylstannyl group.
4-Propyl-5-(triphenylstannyl)non-5-en-3-one: Features a triphenylstannyl group.
Uniqueness
4-Propyl-5-(tributylstannyl)non-5-en-3-one is unique due to its specific stannyl group, which imparts distinct chemical properties and reactivity. The size and steric effects of the tributylstannyl group can influence the compound’s behavior in chemical reactions, making it suitable for specific applications where other stannyl derivatives may not be as effective.
Propriétés
Numéro CAS |
820250-56-4 |
|---|---|
Formule moléculaire |
C24H48OSn |
Poids moléculaire |
471.3 g/mol |
Nom IUPAC |
4-propyl-5-tributylstannylnon-5-en-3-one |
InChI |
InChI=1S/C12H21O.3C4H9.Sn/c1-4-7-8-10-11(9-5-2)12(13)6-3;3*1-3-4-2;/h8,11H,4-7,9H2,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
QPCAXXXBTJAKGP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CCCC)C(CCC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





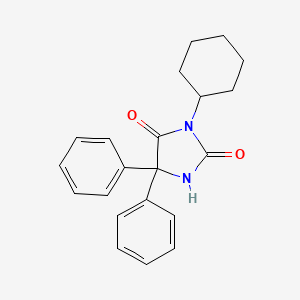
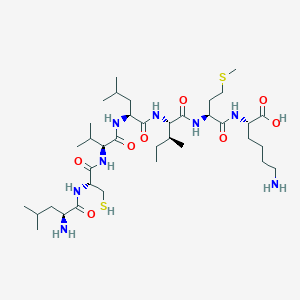

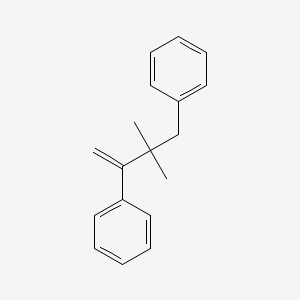
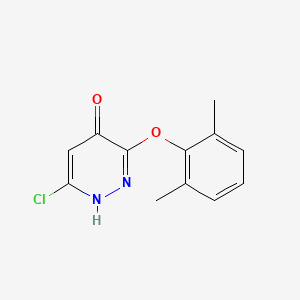
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)

![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)

![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
